molecular formula C8H10BBrO3 B1226876 5-Bromo-2-ethoxyphenylboronic acid CAS No. 352525-82-7

5-Bromo-2-ethoxyphenylboronic acid

Cat. No.: B1226876
CAS No.: 352525-82-7
M. Wt: 244.88 g/mol
InChI Key: PMWQJPWDAQROND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5-Bromo-2-ethoxyphenylboronic acid typically involves the borylation of 5-bromo-2-ethoxyphenyl derivatives. One common method is the reaction of 5-bromo-2-ethoxyphenyl magnesium bromide with trimethyl borate, followed by hydrolysis to yield the boronic acid .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale borylation reactions under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-ethoxyphenylboronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This reaction involves the coupling of the boronic acid with halides or pseudohalides in the presence of a palladium catalyst .

Common Reagents and Conditions

Major Products

The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

5-Bromo-2-ethoxyphenylboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-ethoxyphenylboronic acid in Suzuki-Miyaura cross-coupling reactions involves the following steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-ethoxyphenylboronic acid is unique due to its specific substitution pattern, which provides distinct reactivity and selectivity in cross-coupling reactions. This makes it a valuable reagent for synthesizing complex organic molecules .

Biological Activity

5-Bromo-2-ethoxyphenylboronic acid (C8H10BBrO3) is a boronic acid derivative that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant research findings.

  • Molecular Formula : C8H10BBrO3
  • Molecular Weight : 227.98 g/mol
  • CAS Number : 1451391-70-0

The biological activity of this compound is primarily attributed to its role in various chemical reactions, particularly the Suzuki-Miyaura cross-coupling reaction. This reaction is crucial for synthesizing complex organic molecules, including potential pharmaceuticals. The mechanism involves:

  • Oxidative Addition : The palladium catalyst reacts with the aryl halide to form a palladium-aryl complex.
  • Transmetalation : The boronic acid transfers its aryl group to the palladium complex.
  • Reductive Elimination : The coupled product is released, regenerating the palladium catalyst.

This ability to form stable carbon-carbon bonds makes it a valuable intermediate in drug development and synthesis .

Anticancer Properties

Research indicates that boronic acids, including this compound, exhibit significant anticancer properties. They can inhibit key enzymes involved in cancer progression, such as proteasomes and certain kinases. For instance, studies have shown that boronic acids can effectively inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cellular signaling pathways .

Antibacterial and Antiviral Effects

Boronic acids are known for their antibacterial and antiviral activities. They can disrupt bacterial cell walls and inhibit viral replication by targeting specific viral proteins or enzymes essential for the viral life cycle . The presence of bromine and ethoxy groups in this compound may enhance its potency against microbial pathogens.

Study on Antitumor Activity

A study conducted by Meenukutty et al. explored the synthesis of novel Schiff bases derived from 5-bromo salicylaldehyde and β-alanine, highlighting the potential of boron-containing compounds in cancer therapy. The results demonstrated that these compounds exhibited significant antitumor activity and could serve as lead compounds for developing new anticancer drugs .

Inhibition of BRD9 Bromodomain

Another investigation focused on the interaction of boronic acids with bromodomains, particularly BRD9. The study revealed that certain derivatives could displace BRD9 from chromatin without exhibiting cytotoxic effects on human embryonic kidney cells (HEK293). This suggests a potential therapeutic application in targeting epigenetic regulators involved in cancer .

Comparative Analysis

CompoundBiological ActivityMechanism of Action
This compoundAnticancer, AntibacterialInhibition of key enzymes, apoptosis induction
5-Bromo-3-chloro-2-ethoxyphenylboronic acidSimilar to aboveSuzuki-Miyaura coupling reactions
General Boronic AcidsAntiviral, AntifungalDisruption of cell wall integrity

Properties

IUPAC Name

(5-bromo-2-ethoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BBrO3/c1-2-13-8-4-3-6(10)5-7(8)9(11)12/h3-5,11-12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMWQJPWDAQROND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)Br)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BBrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30391832
Record name 5-Bromo-2-ethoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30391832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352525-82-7
Record name 5-Bromo-2-ethoxyphenylboronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=352525-82-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-ethoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30391832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-ethoxyphenylboronic acid
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-ethoxyphenylboronic acid
Reactant of Route 3
Reactant of Route 3
5-Bromo-2-ethoxyphenylboronic acid
Reactant of Route 4
Reactant of Route 4
5-Bromo-2-ethoxyphenylboronic acid
Reactant of Route 5
Reactant of Route 5
5-Bromo-2-ethoxyphenylboronic acid
Reactant of Route 6
Reactant of Route 6
5-Bromo-2-ethoxyphenylboronic acid
Customer
Q & A

Q1: What spectroscopic techniques were employed to study 5-Bromo-2-ethoxyphenylboronic acid, and what structural insights were gained?

A1: The study utilized a combination of spectroscopic techniques, including Fourier-Transform Infrared Spectroscopy (FT-IR), Fourier-Transform Raman Spectroscopy (FT-Raman), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy to comprehensively analyze the structure of this compound. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.